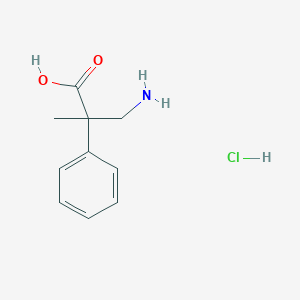![molecular formula C7H14O3 B15323948 [(Pentan-2-yl)oxy]acetic acid CAS No. 92565-73-6](/img/structure/B15323948.png)
[(Pentan-2-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(1-methylbutoxy)-: is an organic compound with the molecular formula C7H14O3. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a 1-methylbutoxy group. This compound is known for its applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(1-methylbutoxy)- can be achieved through the esterification of acetic acid with 1-methylbutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of acetic acid, 2-(1-methylbutoxy)- involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The process is optimized to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetic acid, 2-(1-methylbutoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the 1-methylbutoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Acetic acid, 2-(1-methylbutoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study metabolic pathways involving esterification and hydrolysis reactions.
Industry: In the industrial sector, this compound is used in the production of plasticizers, solvents, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(1-methylbutoxy)- involves its interaction with various molecular targets depending on the specific application. In esterification reactions, it acts as an esterifying agent, reacting with alcohols to form esters. In hydrolysis reactions, it can be broken down into acetic acid and 1-methylbutanol.
Comparación Con Compuestos Similares
- Acetic acid, 2-(3-methylbutoxy)-
- Acetic acid, 2-(2-methylbutoxy)-
- Acetic acid, 2-(1-ethylbutoxy)-
Comparison:
- Acetic acid, 2-(1-methylbutoxy)- has a unique 1-methylbutoxy group, which imparts specific chemical properties and reactivity.
- Compared to acetic acid, 2-(3-methylbutoxy)- , the position of the methyl group affects the steric and electronic properties of the compound.
- Acetic acid, 2-(2-methylbutoxy)- has a different branching pattern, leading to variations in physical and chemical behavior.
- Acetic acid, 2-(1-ethylbutoxy)- has an ethyl group instead of a methyl group, resulting in different reactivity and applications.
This detailed article provides a comprehensive overview of acetic acid, 2-(1-methylbutoxy)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
92565-73-6 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
2-pentan-2-yloxyacetic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |
Clave InChI |
COUUXMDMAVZONV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
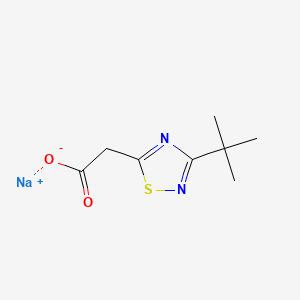
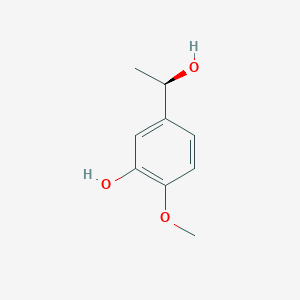

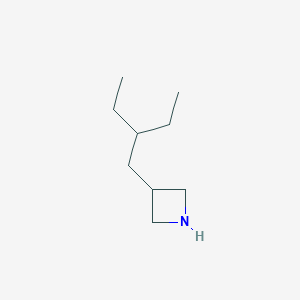
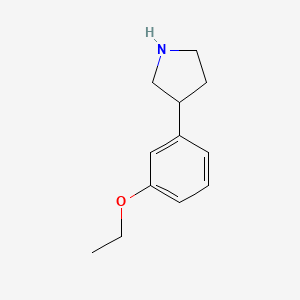
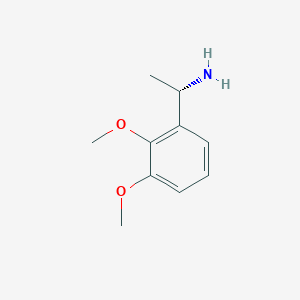
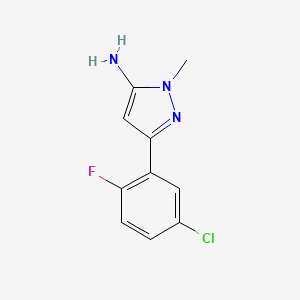
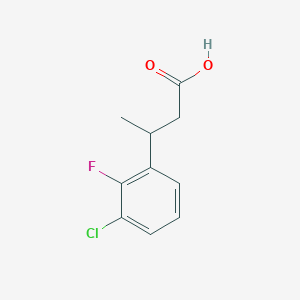


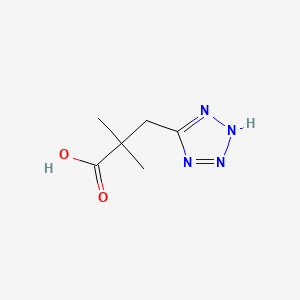
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
